A Senior Application Scientist’s Guide to 2,6-Diazaspiro[3.3]heptane Oxalate (CAS 1227382-01-5): From Sourcing to Synthesis
A Senior Application Scientist’s Guide to 2,6-Diazaspiro[3.3]heptane Oxalate (CAS 1227382-01-5): From Sourcing to Synthesis
Abstract
The strategic integration of strained, three-dimensional scaffolds into drug candidates is a leading-edge approach to overcoming challenges in modern medicinal chemistry, such as poor solubility, metabolic instability, and off-target toxicity. Among these scaffolds, the 2,6-diazaspiro[3.3]heptane motif has emerged as a powerful bioisosteric replacement for the ubiquitous piperazine ring. This technical guide provides researchers, chemists, and drug development professionals with an in-depth overview of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (CAS 1227382-01-5), the workhorse mono-protected building block. We will dissect its strategic advantages, provide actionable protocols for its qualification and use, and offer a framework for reliable supplier selection, empowering research teams to leverage this valuable synthetic intermediate with confidence and precision.
Introduction: The Strategic Value of a Twisted Scaffold
For decades, the piperazine ring has been a cornerstone of medicinal chemistry, prized for its ability to connect two distinct pharmacophoric elements. However, its conformational flexibility and physicochemical properties can contribute to metabolic liabilities and reduced selectivity. The 2,6-diazaspiro[3.3]heptane scaffold represents a significant evolution, offering a rigidified and structurally distinct alternative.[1] Its spirocyclic nature introduces a defined three-dimensional geometry, which can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property.[2][3]
The subject of this guide, tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (CAS 1227382-01-5), is the key intermediate that makes this scaffold readily accessible for synthetic elaboration. The mono-Boc protection allows for selective functionalization of the two nitrogen atoms, while the oxalate salt form ensures the material is a stable, crystalline, and easily handled solid, a critical attribute for reproducible chemistry.[1]
Molecular Overview and Physicochemical Properties
The unique structure of the 2,6-diazaspiro[3.3]heptane core, where two azetidine rings are joined by a central quaternary carbon, is the source of its advantageous properties. Compared to a traditional piperazine, it introduces a significant structural perturbation. The distance between the two nitrogen atoms is increased, and the exit vectors for substituents are fixed at an approximate 90° angle, a stark contrast to the 180° orientation in piperazine.[4] This "twist" can fundamentally alter how a molecule interacts with its biological target.
| Property | Value | Source |
| CAS Number | 1227382-01-5 | [5][6] |
| Molecular Formula | C₁₂H₂₀N₂O₆ | [6][7] |
| Molecular Weight | 288.30 g/mol | [6][7] |
| Appearance | White to off-white solid/powder | [6] |
| Common Name | 2-Boc-2,6-diazaspiro[3.3]heptane oxalate | [5] |
| Synonym | tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate | [6][7] |
The Bioisosteric Advantage: Beyond Piperazine
The decision to replace a piperazine with a 2,6-diazaspiro[3.3]heptane is driven by the pursuit of improved drug-like properties. The primary benefits observed in multiple studies include:
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Reduced Lipophilicity: Despite adding a carbon atom, the spirocyclic structure often leads to a significant reduction in the logarithm of the distribution coefficient (logD), which can enhance solubility and reduce off-target binding.[4]
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Improved Selectivity and Potency: The rigid scaffold reduces the entropic penalty upon binding to a target protein. In several reported cases, this has led to dramatic improvements in target selectivity. For instance, replacing the piperazine in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane surrogate significantly improved target selectivity and reduced off-mechanism cytotoxicity.[8][9]
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Metabolic Stability: The strained azetidine rings and the absence of easily oxidizable C-H bonds adjacent to the nitrogen atoms (as seen in piperazine) contribute to enhanced stability against oxidative metabolism.[9]
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Novel Exit Vectors: The fixed 90° geometry allows chemists to explore chemical space that is inaccessible with a linear piperazine linker, potentially unlocking new and more potent interactions with a target.[4]
Caption: Bioisosteric relationship and resulting property improvements.
Supplier Qualification and Selection
The quality of your starting material dictates the success of your subsequent research. Sourcing high-purity 2,6-diazaspiro[3.3]heptane oxalate is paramount. Not all suppliers are equal, and a rigorous qualification process is a non-negotiable step.
Key Supplier Evaluation Criteria:
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Purity Verification: Always request a lot-specific Certificate of Analysis (CoA). Do not rely on generic website specifications. The CoA must include purity data from HPLC and identity confirmation from ¹H NMR and/or Mass Spectrometry.
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Analytical Data Availability: A trustworthy supplier will readily provide the raw analytical data (e.g., NMR and HPLC traces) upon request. This allows you to independently verify their claims of purity.
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Scalability: If your project may advance to preclinical or clinical stages, inquire about the supplier's capacity for large-scale synthesis. A route that works at the milligram scale may not be viable for kilogram production.[8]
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Documentation and Support: The supplier should provide a comprehensive Safety Data Sheet (SDS) and have accessible technical support to answer questions.
Representative Suppliers:
Caption: A robust workflow for qualifying a chemical supplier.
Experimental Protocols
The following protocols provide a self-validating framework for the quality control and subsequent deprotection of the title compound.
Protocol 1: Incoming Material Quality Control (QC)
Objective: To verify the identity and purity of a newly acquired lot of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.
Methodology:
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Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
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HPLC-MS Analysis:
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Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Detection: UV at 210 nm and 254 nm; Mass Spectrometry (ESI+).
-
-
Data Interpretation:
-
Purity: The HPLC chromatogram should show a single major peak with >97% area.
-
Identity (MS): The mass spectrometer should detect the protonated mass of the Boc-protected free base ([M+H]⁺). The expected mass for C₁₀H₁₈N₂O₂ is 199.14. The oxalate counterion will not typically be observed in positive ion mode.
-
Identity (NMR): For unambiguous confirmation, acquire a ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should be clean and consistent with the expected structure, showing the characteristic t-butyl singlet at ~1.4 ppm and signals for the azetidine ring protons.
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Protocol 2: Boc Group Deprotection
Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine for subsequent coupling reactions.
Causality: Acid-labile protecting groups like Boc are efficiently cleaved under acidic conditions. Trifluoroacetic acid (TFA) is often preferred over hydrochloric acid (HCl) for this specific scaffold, as strong nucleophilic chloride ions (from HCl) have been observed to cause ring-opening of the strained azetidine system under certain conditions.[12]
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (1.0 eq) in Dichloromethane (DCM) to a concentration of approximately 0.1 M.
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Acid Addition: Cool the solution to 0 °C using an ice bath. Add Trifluoroacetic acid (TFA, 4-5 eq) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
Re-dissolve the residue in a minimal amount of DCM.
-
Neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification & QC: The resulting crude 2,6-diazaspiro[3.3]heptane can be used directly or purified by crystallization or chromatography if necessary. Confirm the identity of the product by LC-MS (expected [M+H]⁺ for C₅H₁₀N₂ = 99.09).
Caption: Step-by-step workflow for Boc deprotection and verification.
Conclusion
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is more than just a building block; it is an enabling tool for accessing molecular architectures with superior pharmacological properties. Its role as a rigid, three-dimensional bioisostere for piperazine allows chemists to systematically address common liabilities in drug discovery, including lipophilicity, metabolic stability, and target selectivity. By understanding the unique structural advantages of this scaffold and implementing rigorous quality control and validated synthetic protocols, research organizations can effectively de-risk their discovery programs and accelerate the development of next-generation therapeutics.
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Carreira, E. M., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3547-3549.[1]
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